![molecular formula C13H19N3O B1468075 1-[3-(ジメチルアミノ)ベンゾイル]ピロリジン-3-アミン CAS No. 1457652-07-1](/img/structure/B1468075.png)
1-[3-(ジメチルアミノ)ベンゾイル]ピロリジン-3-アミン
概要
説明
1-[3-(Dimethylamino)benzoyl]pyrrolidin-3-amine is a compound that features a pyrrolidine ring substituted with a benzoyl group containing a dimethylamino moiety
科学的研究の応用
1-[3-(Dimethylamino)benzoyl]pyrrolidin-3-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural similarity to biologically active molecules.
Industry: It may be used in the production of specialty chemicals or as a reagent in various industrial processes.
作用機序
Target of action
Pyrrolidinones are versatile lead compounds for designing powerful bioactive agents . They are among the most essential heterocyclic pharmacophores inducing prominent pharmaceutical effects .
Mode of action
The mode of action of pyrrolidinones can vary greatly depending on the specific compound and its functional groups. Generally, they interact with their targets in a way that modifies the target’s function, leading to a therapeutic effect .
Biochemical pathways
Pyrrolidinones can affect a variety of biochemical pathways, depending on their specific structure and target. They have been found to exhibit diverse biological activities such as antimicrobial, anti-inflammatory, anticancer, antidepressant, anticonvulsant, etc .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of pyrrolidinones can also vary greatly. Factors such as the compound’s structure, formulation, route of administration, and the patient’s physiological condition can all influence its pharmacokinetics .
Result of action
The molecular and cellular effects of a pyrrolidinone’s action depend on its specific target and mode of action. For example, an anticancer pyrrolidinone might inhibit the proliferation of cancer cells, while an anti-inflammatory one might reduce the production of inflammatory mediators .
Action environment
Environmental factors such as pH, temperature, and the presence of other substances can influence a pyrrolidinone’s action, efficacy, and stability .
準備方法
The synthesis of 1-[3-(Dimethylamino)benzoyl]pyrrolidin-3-amine typically involves the formation of the pyrrolidine ring followed by the introduction of the benzoyl group. One common synthetic route involves the reaction of 3-aminopyrrolidine with 3-(dimethylamino)benzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
化学反応の分析
1-[3-(Dimethylamino)benzoyl]pyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl group to an alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
類似化合物との比較
Similar compounds to 1-[3-(Dimethylamino)benzoyl]pyrrolidin-3-amine include:
1-[3-(Dimethylamino)benzoyl]pyrrolidin-2-one: This compound has a similar structure but with a lactam ring instead of an amine.
3-(Dimethylamino)benzoylpyrrolidine: Lacks the amine group on the pyrrolidine ring.
N,N-Dimethyl-3-(pyrrolidin-3-yl)benzamide: Similar structure with variations in the position of the substituents.
These compounds share structural similarities but differ in their chemical and biological properties, highlighting the unique aspects of 1-[3-(Dimethylamino)benzoyl]pyrrolidin-3-amine.
特性
IUPAC Name |
(3-aminopyrrolidin-1-yl)-[3-(dimethylamino)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-15(2)12-5-3-4-10(8-12)13(17)16-7-6-11(14)9-16/h3-5,8,11H,6-7,9,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHDXBZYQSOKZTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)N2CCC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


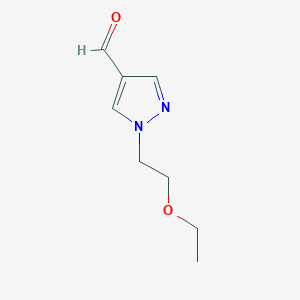
![1-{1-[(3-fluorophenyl)methyl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1467994.png)
![({1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-yl}methyl)(methyl)amine](/img/structure/B1467995.png)
![({1-[(3-fluorophenyl)methyl]-1H-pyrazol-4-yl}methyl)(methyl)amine](/img/structure/B1467997.png)
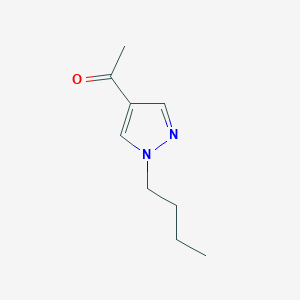
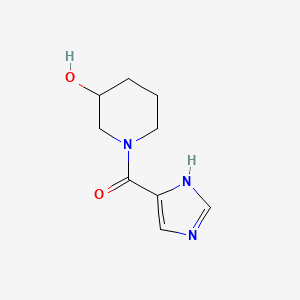
![1-[1-(3-methylbutyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1468004.png)
![[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]methanol](/img/structure/B1468005.png)
![1-[4-Methyl-2-(4-pyridinyl)-5-pyrimidinyl]-1-ethanone](/img/structure/B1468008.png)
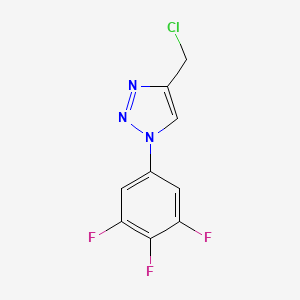
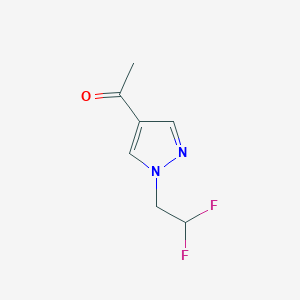
![1-[(Ethylamino)methyl]cyclopentan-1-ol](/img/structure/B1468013.png)
![1-[(Tert-butylamino)methyl]cyclopentan-1-ol](/img/structure/B1468014.png)
![5H,7H,8H-thiopyrano[4,3-c]pyridazin-3-amine](/img/structure/B1468015.png)
